molecular formula C15H18F3NO5 B3082798 Boc-D-threo-3-(3-trifluoromethylphenyl)serine CAS No. 1134411-38-3

Boc-D-threo-3-(3-trifluoromethylphenyl)serine

Cat. No.: B3082798
CAS No.: 1134411-38-3
M. Wt: 349.3 g/mol
InChI Key: WCYHPTFFBQCNAV-WDEREUQCSA-N
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Description

Boc-D-threo-3-(3-trifluoromethylphenyl)serine is a protected serine derivative characterized by a tert-butoxycarbonyl (Boc) group, a D-threo stereochemical configuration, and a 3-trifluoromethylphenyl substituent at the β-carbon of the serine backbone. Its molecular formula is C₁₅H₂₀F₃NO₄, with a molar mass of 335.32 g/mol and a predicted density of 1.273 g/cm³ . The compound’s stereochemistry and functional groups make it valuable in peptide synthesis and pharmaceutical intermediates, particularly for designing molecules with enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group .

Key physicochemical properties include a predicted pKa of 11.48, indicating moderate basicity, and a boiling point of 472.5°C, reflecting its thermal stability. It is stored at 0–8°C to preserve integrity . The CAS registry number is 1134488-04-2, and it is commercially available in milligram to gram quantities for research purposes .

Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(12(21)22)11(20)8-5-4-6-9(7-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYHPTFFBQCNAV-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC(=CC=C1)C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of Boc-D-threo-3-(3-trifluoromethylphenyl)serine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-D-threo-3-(3-trifluoromethylphenyl)serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Boc-D-threo-3-(3-trifluoromethylphenyl)serine plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow for modifications that enhance the potency and selectivity of drug candidates aimed at treating conditions such as Parkinson's disease and other neurodegenerative disorders .

Case Study: Neurological Disorders
Research indicates that compounds similar to this compound have been utilized in the development of drugs that improve neurotransmitter function. For instance, studies involving L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) have shown promise in treating akinesia in Parkinson's patients, suggesting a potential pathway for derivatives like this compound to influence similar therapeutic outcomes .

Biochemical Research

Enzyme Inhibition Studies
This compound is extensively used in biochemical research to study enzyme inhibitors. Its ability to interact selectively with active sites on enzymes makes it valuable for understanding the mechanisms of action in biological systems. By modifying the serine structure, researchers can explore how these changes affect enzyme activity and metabolic pathways .

Interaction Studies
Preliminary studies have indicated that this compound may bind to various biological targets, influencing their activity. This opens avenues for further research into its potential as a modulator of enzymatic functions.

Material Science

Development of Specialized Polymers
The unique properties of this compound contribute to its application in material science. It is used to create specialized polymers with enhanced thermal stability and chemical resistance, making it suitable for advanced material applications .

Agrochemical Formulations

Enhancing Efficacy of Pesticides and Herbicides
In agrochemical research, this compound is utilized to improve the efficacy of pesticides and herbicides. Its structural features enhance absorption in plant systems, leading to better performance of agrochemical products .

Fluorine Chemistry

Innovative Research Opportunities
The trifluoromethyl group present in this compound allows for innovative research within fluorine chemistry. This group can significantly alter the electronic properties of compounds, leading to the development of novel substances with unique characteristics for various applications .

Mechanism of Action

The mechanism of action of Boc-D-threo-3-(3-trifluoromethylphenyl)serine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, thereby influencing their activity. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives differing in substituents, stereochemistry, or backbone amino acids. Below is a detailed comparison:

Structural Analogues with Varying Aromatic Substituents
Compound Name CAS Number Substituent Molecular Formula Molar Mass (g/mol) Key Differences/Applications
Boc-D-threo-3-(3,4-dimethoxyphenyl)serine 126395-32-2 3,4-dimethoxyphenyl C₁₆H₂₃NO₆ 325.36 Electron-donating methoxy groups increase solubility but reduce metabolic stability compared to trifluoromethyl .
Boc-D-threo-3-(3-methoxyphenyl)serine 1391468-63-5 3-methoxyphenyl C₁₅H₂₁NO₅ 295.33 Single methoxy group offers intermediate lipophilicity; used in neurotransmitter analogs .
Boc-D-threo-3-(4-cyanophenyl)serine 1028281-09-5 4-cyanophenyl C₁₅H₁₉N₂O₄ 291.33 Cyano group enhances polarity and hydrogen-bonding capacity, suitable for kinase inhibitors .

Key Insights :

  • The trifluoromethyl group in Boc-D-threo-3-(3-trifluoromethylphenyl)serine provides superior lipophilicity and oxidative resistance compared to methoxy or cyano groups, making it advantageous for blood-brain barrier penetration in CNS drug candidates .
Stereochemical and Backbone Variants
Compound Name CAS Number Backbone/Stereochemistry Key Differences
BOC-L-2-Trifluoromethylphenylalanine 167993-21-7 Phenylalanine (L-config) L-configuration may reduce compatibility with D-specific enzymatic systems; used in peptide toxins .
Boc-D-3-Benzothienylalanine 111082-76-9 Benzothiophene substituent Benzothiophene enhances aromatic stacking interactions in protease inhibitors .

Key Insights :

  • D-threo configuration in this compound ensures resistance to proteolytic cleavage, critical for oral bioavailability .
  • Replacing serine with phenylalanine or benzothienylalanine alters steric bulk and π-π interactions, impacting target binding affinity .

Key Insights :

  • The trifluoromethyl group necessitates palladium-catalyzed reactions (e.g., Mizoroki-Heck) for introduction, increasing synthetic complexity compared to methoxy derivatives .
  • Boc protection universally enhances solubility in organic solvents, facilitating purification across analogues .

Biological Activity

Boc-D-threo-3-(3-trifluoromethylphenyl)serine is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which significantly influences its biological properties. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it an interesting candidate for various pharmacological applications.

  • D-amino Acid Oxidase Inhibition :
    • D-amino acid oxidase (DAAO) plays a crucial role in the metabolism of D-amino acids, including D-serine, which is a co-agonist at NMDA receptors. Inhibitors of DAAO can increase the levels of D-serine in the brain, potentially enhancing NMDA receptor activity and influencing synaptic plasticity .
    • This compound has been studied for its inhibitory effects on DAAO, contributing to increased D-serine levels and subsequent neuroprotective effects.
  • NMDA Receptor Modulation :
    • As an analog of D-serine, this compound may modulate NMDA receptor activity. This receptor is critical for synaptic transmission and plasticity, with implications in learning and memory processes .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • The trifluoromethyl group enhances binding affinity to DAAO compared to non-fluorinated analogs.
  • Variations in the amino acid backbone influence inhibitory potency against DAAO, with certain modifications leading to increased selectivity and efficacy .

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound:

  • In Vivo Studies :
    • A study demonstrated that oral administration of a DAAO inhibitor alongside D-serine resulted in enhanced plasma and brain levels of D-serine in rats, suggesting that this compound could similarly augment these effects .
  • Neuroprotective Effects :
    • Research indicates that compounds enhancing D-serine levels may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia by modulating NMDA receptor function .

Table 1: Summary of Biological Activities

Activity TypeDescription
DAAO InhibitionIncreases levels of D-serine; enhances NMDA receptor activity
Neuroprotective EffectsPotential applications in neurodegenerative diseases
Structure-Activity RelationshipsTrifluoromethyl group enhances potency; modifications affect binding

Table 2: Comparative Analysis of Related Compounds

CompoundDAAO IC50 (µM)NMDA Receptor ActivityNotes
This compoundTBDTBDHigh lipophilicity
CBIO<0.5ModerateKnown potent inhibitor
D-serineN/AFull agonistEndogenous co-agonist

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Boc-D-threo-3-(3-trifluoromethylphenyl)serine with high enantiomeric purity?

  • Methodology : Synthesis typically involves asymmetric alkylation or enzymatic resolution to establish the D-threo configuration. Boc protection (tert-butoxycarbonyl) is introduced early to preserve stereochemistry. For aryl substitution (3-trifluoromethylphenyl), Suzuki-Miyaura coupling or electrophilic aromatic substitution may be employed, followed by deprotection and purification via flash chromatography or preparative HPLC. Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) is critical for confirming enantiopurity (>99% ee) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • NMR : Analyze 1^1H and 13^{13}C NMR to confirm stereochemistry (e.g., coupling constants for threo configuration) and aryl substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+).
  • X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a chiral auxiliary or heavy atom derivatives.
  • FT-IR : Identify functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential respiratory irritancy from trifluoromethyl groups.
  • Store at –20°C under inert atmosphere (argon) to prevent degradation.
  • Dispose via certified hazardous waste services, as halogenated compounds may require specialized treatment .

Advanced Research Questions

Q. How does the 3-trifluoromethylphenyl substituent influence the compound’s bioactivity compared to other aryl groups (e.g., dimethoxyphenyl)?

  • Structure–Activity Relationship (SAR) :

  • Electron-Withdrawing Effects : The -CF3_3 group enhances metabolic stability and membrane permeability via lipophilicity (logP ~2.5–3.0).
  • Steric Effects : Bulkier substituents may hinder target binding; compare IC50_{50} values against analogs (e.g., dimethoxyphenyl derivatives) in enzyme inhibition assays.
  • Case Study : In related N-arylpiperazines, the 3-CF3_3 group improved antimicrobial activity against Mycobacterium marinum by 4-fold compared to 4-F-phenyl analogs .

Q. What experimental designs are optimal for resolving contradictions in biological activity data across different assay systems?

  • Methodology :

  • Dose-Response Curves : Use 8–12 concentration points to calculate EC50_{50}/IC50_{50} with Hill slope analysis.
  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific assays (e.g., β-lactamase inhibition) to exclude false positives.
  • Statistical Robustness : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates. For example, discrepancies in antimicrobial activity may arise from differential efflux pump expression in bacterial strains .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • In Silico Strategies :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the serine hydroxyl group.
  • Molecular Dynamics (MD) : Simulate interactions with catalytic pockets (e.g., serine proteases) over 100 ns trajectories.
  • Docking Studies : Use AutoDock Vina to predict binding affinities (ΔG) against targets like penicillin-binding proteins (PBPs).
  • Validation : Cross-reference with experimental kinetic data (kcat_{cat}/KM_M) from stopped-flow spectrometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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